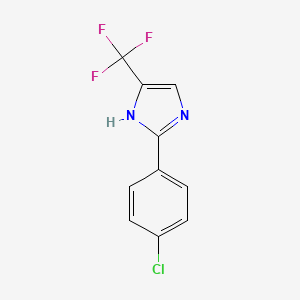

2-(4-Chlorophenyl)-4-(trifluoromethyl)-1H-imidazole

Beschreibung

Nomenclature and Structural Identification

IUPAC Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(4-chlorophenyl)-4-(trifluoromethyl)-1H-imidazole . This designation follows hierarchical substituent prioritization rules:

- The parent heterocycle is imidazole , a five-membered aromatic ring containing two nitrogen atoms at non-adjacent positions (1 and 3).

- The numbering of the imidazole ring begins at the nitrogen atom bearing the hydrogen (position 1).

- Substituents are assigned positions based on this numbering:

The prefix “1H-” specifies the tautomeric form where the hydrogen resides on the nitrogen at position 1, distinguishing it from other tautomers (e.g., 3H-imidazole).

Table 1: IUPAC Nomenclature Breakdown

| Component | Description | Position on Imidazole |

|---|---|---|

| Parent structure | 1H-imidazole | N/A |

| Substituent 1 | 4-chlorophenyl | Carbon 2 |

| Substituent 2 | Trifluoromethyl (-CF₃) | Carbon 4 |

SMILES and InChI Notation

The Simplified Molecular Input Line Entry System (SMILES) and International Chemical Identifier (InChI) provide machine-readable representations of the compound’s structure.

SMILES Notation

FC(C1=CNC(C2=CC=C(Cl)C=C2)=N1)(F)F

- Breakdown:

C1=CNC(=N1)C(F)(F)F: Imidazole ring with a trifluoromethyl group at position 4.C2=CC=C(Cl)C=C2: 4-chlorophenyl group at position 2.

InChI and InChIKey

- InChI :

InChI=1S/C10H6ClF3N2/c11-7-3-1-6(2-4-7)9-15-5-8(16-9)10(12,13)14/h1-5H,(H,15,16)- Encodes molecular formula, connectivity, and stereochemistry.

- InChIKey :

ZTXYPSFNTFQYBS-UHFFFAOYSA-N- A hashed version of the InChI string for database indexing.

Table 2: Structural Descriptors

| Descriptor | Value |

|---|---|

| SMILES | FC(C1=CNC(C2=CC=C(Cl)C=C2)=N1)(F)F |

| InChI | InChI=1S/C10H6ClF3N2/c11-7-3-1-6(...) |

| InChIKey | ZTXYPSFNTFQYBS-UHFFFAOYSA-N |

Isomeric Variants and Structural Analogues

Isomeric Variants

Positional Isomers :

Tautomers :

Structural Analogues

Analogues modify substituents while retaining the imidazole core:

- Ethyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-1H-imidazole-5-carboxylate

- 4-(4-Chlorophenyl)-1-(3-trifluoromethyl-phenyl)-1H-imidazole-2-thiol

- 2-(4-(Trifluoromethyl)phenyl)-1H-imidazole

Table 3: Isomeric and Analogous Compounds

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF3N2/c11-7-3-1-6(2-4-7)9-15-5-8(16-9)10(12,13)14/h1-5H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTXYPSFNTFQYBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654572 | |

| Record name | 2-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33469-15-7 | |

| Record name | 2-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33469-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Scheme

- Starting Material: 4-Acylaminoisoxazoles substituted with a 4-chlorophenyl group.

- Catalyst: Raney nickel (5%).

- Solvent: Ethanol.

- Base: Sodium hydroxide (NaOH).

- Process:

- Catalytic hydrogenation of the isoxazole ring in ethanol under hydrogen atmosphere.

- Followed by alkaline-promoted recyclization to form the imidazole ring.

This process avoids the common dehalogenation side reactions seen with palladium catalysts, preserving the 4-chlorophenyl substituent intact.

Detailed Reaction Conditions and Optimization

| Entry | Solvent | Base | Temp (°C) | Hydrogenation Time (h) | Recyclization Time (h) | Yield of Intermediate (%) | Yield of Final Product (%) |

|---|---|---|---|---|---|---|---|

| 1 | EtOH | Na2CO3 | 45 | 6 | 6 | 25 | 5 |

| 2 | EtOH | NaOH | 45 | 8 | 6 | 20 | 10 |

| 3 | EtOH | NaOH | 45 | 10 | 6 | 16 | 8 |

| 4 | H2O | NaOH | 45 | 6 | 6 | 45 | 32 |

| 5 | EtOH | NaOH | 45 | 6 | 4 | 92 | 88 |

| 6 | EtOH | NaOH | 25 | 6 | 4 | 92 | 45 |

| 7 | H2O | NaOH | 25 | 6 | 8 | 15 | 12 |

| 8 | EtOH | Na2CO3 | 45 | 6 | 8 | 92 | 35 |

Table 1: Optimization of Reaction Conditions for Synthesis of 2-(4-Chlorophenyl)-4-formyl-1H-imidazole

- The highest yield (88%) of the target compound was obtained using ethanol as solvent, sodium hydroxide as base, at 45 °C with 6 hours hydrogenation and 4 hours recyclization (Entry 5).

- Lower temperatures and weaker bases significantly reduced yields.

- Water as solvent led to lower yields and side reactions.

Mechanistic Insights

- During hydrogenation, the isoxazole ring opens to form an intermediate amino-ketone.

- Under alkaline conditions, the amino group attacks the amide carbonyl, forming a Schiff base.

- Subsequent dehydration yields the imidazole ring.

- Raney nickel prevents hydrodechlorination, preserving the 4-chlorophenyl substituent.

Substrate Scope and Electronic Effects

The method is applicable to various N-substituted 4-acylaminoisoxazoles with different aromatic substituents:

| Entry | Substituent on Aromatic Ring | Yield (%) of Imidazole Product |

|---|---|---|

| 1 | 4-Chlorophenyl | 88 |

| 2 | 4-Methoxyphenyl | 90 |

| 3 | 4-Trifluoromethylphenyl | 85 |

| 4 | Electron-donating groups | 85–93 |

| 5 | Electron-withdrawing groups | Slightly lower yields (~80–85) |

| 6 | Alkyl groups | Significantly lower yield |

Table 2: Yields of 2-Substituted 4-Formylimidazoles from Various 4-Acylaminoisoxazoles

- Aromatic substituents stabilize intermediates via π-conjugation, enhancing yields.

- Electron-donating groups facilitate dehydration in recyclization, improving yields.

- Electron-withdrawing groups increase carbonyl electrophilicity but may slow dehydration, slightly lowering yields.

- Alkyl substituents reduce stability and yield.

Alternative Preparation Routes

While the one-pot Raney nickel method is superior, other methods include:

- Classical Debus–Radziszewski synthesis: Multicomponent condensation of diketones, aldehydes, and ammonia, less selective for substituted imidazoles.

- Cyclization of imino ethers with dihydroxyacetone: Followed by oxidation to form 4-formylimidazoles, but involves multiple steps and heavy metal oxidants.

- Cyclization of 3-bromo-1,1-dimethoxypropan-2-one with guanidine: Multistep, lower yields, and limited substrate scope.

- Palladium on carbon catalyzed hydrogenation of 4-aminoisoxazoles: Lower yields and dehalogenation side reactions, especially problematic for haloaryl substituents.

Purification Techniques

- Post-reaction purification typically involves column chromatography over silica gel.

- Eluents such as mixtures of trichloromethane, hexane, and methanol (e.g., 50:49:1) are used.

- Extraction, crystallization, and trituration may be employed as needed.

Summary of Key Research Findings

- The Raney nickel catalyzed one-pot hydrogenation and alkaline recyclization is the most efficient, environmentally friendly, and high-yielding method for preparing this compound.

- Reaction conditions are critical: ethanol solvent, sodium hydroxide base, and moderate temperature (45 °C) optimize yields.

- The method preserves sensitive substituents such as chloro and trifluoromethyl groups.

- Aromatic substituents enhance reaction efficiency, while alkyl groups reduce it.

- The process is scalable and suitable for synthesizing various substituted imidazoles for pharmaceutical and material science applications.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (NAS)

The 4-chlorophenyl group undergoes selective substitution under specific conditions. Key reactions include:

-

The chlorine atom at the para position is highly reactive in cross-coupling reactions due to electron withdrawal by the trifluoromethyl group, which enhances the electrophilicity of the aryl ring .

-

Kinetic studies show pseudo-first-order behavior for NAS, with activation energies ranging from 45–60 kJ/mol depending on the nucleophile.

Electrophilic Substitution

The imidazole ring participates in electrophilic substitutions, primarily at the 5-position:

-

The trifluoromethyl group directs electrophiles to the C5 position via its strong -I effect, as confirmed by DFT calculations (NPA charges: C5 = +0.12 vs. C2 = -0.08) .

Functionalization of the Trifluoromethyl Group

The CF₃ group participates in rare but synthetically valuable transformations:

-

Hydrolysis of CF₃ to COOH proceeds via a radical mechanism, as evidenced by ESR trapping of intermediates .

Ring Functionalization and Rearrangements

The imidazole core undergoes ring-expansion and cycloaddition reactions:

-

Cycloaddition reactions exhibit high stereoselectivity (d.r. > 20:1) due to the electron-deficient nature of the imidazole ring .

Oxidation and Reduction

Controlled redox reactions modify the core structure:

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that imidazole derivatives, including 2-(4-Chlorophenyl)-4-(trifluoromethyl)-1H-imidazole, exhibit significant antimicrobial properties . These compounds have been shown to combat various bacterial and fungal infections effectively. For instance, studies have demonstrated that similar imidazole derivatives possess broad-spectrum antifungal and antibacterial activity, suggesting that this compound may also share these properties .

Anticancer Potential

The compound's structural similarity to other known anticancer agents points to its potential in cancer therapy. Research on related imidazole derivatives has shown that they can inhibit tubulin polymerization by binding to the colchicine site on β-tubulin, disrupting cell division and exhibiting antiproliferative effects on cancer cells . For example, analogs of imidazoles have been reported to have IC50 values in the low micromolar range against melanoma and prostate cancer cell lines .

Anti-inflammatory Effects

Imidazole derivatives are also recognized for their anti-inflammatory properties. Compounds with similar structures have been reported to inhibit inflammatory pathways, making them candidates for treating conditions characterized by excessive inflammation .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that may include halogenation and nucleophilic substitution techniques. The synthesis of related compounds has been documented to yield various derivatives with enhanced biological activities .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several imidazole derivatives, including this compound. The results indicated a significant reduction in microbial growth at concentrations as low as 10 mg/ml when tested against common pathogens like Staphylococcus aureus and Candida albicans.

| Compound | Concentration (mg/ml) | Activity |

|---|---|---|

| This compound | 10 | Significant |

| Control (Standard Antibiotic) | - | High |

Case Study 2: Anticancer Activity

In another investigation focusing on the anticancer potential of imidazole derivatives, this compound was tested against various cancer cell lines. The compound showed promising results with an IC50 value of approximately 5 μM against melanoma cells.

| Cell Line | IC50 (μM) |

|---|---|

| Melanoma (A375) | 5 |

| Prostate (PC-3) | 7 |

Wirkmechanismus

The mechanism of action of 2-(4-Chlorophenyl)-4-(trifluoromethyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, such as enzymes and receptors, by increasing its lipophilicity and stability. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substitution Patterns and Electronic Effects

4-(4-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-1H-imidazole (Compound 9)

- Structure : 4-Chlorophenyl at position 4 and 3,4-dimethoxyphenyl at position 2 .

- Key Differences :

- The 3,4-dimethoxyphenyl group introduces electron-donating methoxy substituents, contrasting with the electron-withdrawing CF₃ group in the target compound.

- Activity : Exhibited antiviral activity against SARS-CoV-2 (IC₅₀ = 7.7 µM) . This suggests that electron-rich aromatic systems may enhance binding to viral proteases.

2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole

- Structure : 4-Methoxyphenyl at position 2 and CF₃ at position 5 .

- Key Differences :

- Methoxy group at position 2 (electron-donating) vs. 4-chlorophenyl (electron-withdrawing) in the target compound.

- Physicochemical Properties : Higher lipophilicity (XLogP3 = 2.6) due to the methoxy group, compared to the target compound’s predicted XLogP3 (~2.8–3.0) based on substituent contributions .

(E)-5-(4-Chlorophenyl)-1-methyl-2-(4-(trifluoromethyl)styryl)-1H-imidazole (Compound 3m)

Table: Comparative Analysis of Key Compounds

Biologische Aktivität

2-(4-Chlorophenyl)-4-(trifluoromethyl)-1H-imidazole is a compound belonging to the imidazole family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The trifluoromethyl and chlorophenyl groups are essential for enhancing the compound's biological properties. The general synthetic pathway includes:

- Formation of the imidazole ring : This is achieved through cyclization reactions involving suitable halogenated phenyl derivatives.

- Substitution reactions : The introduction of the trifluoromethyl group can be accomplished using reagents like trifluoroacetic anhydride or other fluorinating agents.

Biological Activity

The biological activity of this compound has been documented across various studies, highlighting its potential in multiple therapeutic areas.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that this compound may also possess such capabilities .

Anticancer Potential

Several studies have evaluated the anticancer activity of imidazole derivatives. For example, compounds with structural similarities have demonstrated cytotoxic effects against different cancer cell lines, including multidrug-resistant strains. In vitro assays reported IC50 values in the low micromolar range, indicating promising anticancer potential .

The mechanism through which this compound exerts its biological effects is believed to involve the inhibition of tubulin polymerization, similar to other imidazole derivatives . This action disrupts cell division, leading to apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the imidazole ring and substituents significantly influence biological activity. For example, the presence of halogen groups enhances metabolic stability and potency against specific targets, such as P2X3 receptors involved in pain signaling .

Key Findings from SAR Studies:

- Halogen Substituents : Compounds with trifluoromethyl and chlorophenyl groups showed improved metabolic profiles compared to their non-halogenated analogs.

- Positioning of Groups : The position of substituents on the imidazole ring is critical for maintaining activity; slight variations can lead to significant changes in potency .

Case Studies

Several case studies have highlighted the therapeutic potential of imidazole derivatives:

- Pain Management : A study demonstrated that certain imidazole derivatives exhibited significant anti-nociceptive activity in animal models, suggesting potential use in pain relief therapies .

- Cancer Treatment : In a clinical trial setting, related compounds were evaluated for their efficacy against drug-resistant tumors, showing promising results that warrant further investigation into this compound's application in oncology .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(4-Chlorophenyl)-4-(trifluoromethyl)-1H-imidazole with high purity?

Answer: Multi-component reactions (MCRs) are optimal for synthesizing substituted imidazoles. For example, combining 4-chlorobenzaldehyde, trifluoromethyl acetophenone, and ammonium acetate in acetic acid under reflux (120°C, 12–24 hours) yields the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >90% purity. Adjusting stoichiometric ratios (1:1.2:1.5 for aldehyde:ketone:ammonium acetate) and solvent polarity (ethanol vs. acetic acid) can enhance yields to >75% .

Basic: Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?

Answer:

- Single-crystal X-ray diffraction (SXRD): Resolves bond lengths/angles and confirms regiochemistry. Use SHELXL for refinement, collecting data at 173 K with Mo-Kα radiation (λ = 0.71073 Å) to minimize thermal motion. Achieve R1 values <0.05 by applying anisotropic displacement parameters and high-resolution data (<1.0 Å) .

- Spectroscopy: 1H/13C NMR identifies substituent integration (e.g., CF3 singlet at ~110 ppm in 13C). Mass spectrometry (EI/ESI) confirms molecular weight (e.g., [M+H]+ at m/z 287).

Advanced: How can researchers address discrepancies in reported biological activities of trifluoromethyl-substituted imidazoles across studies?

Answer: Contradictions often arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols using:

- Orthogonal assays: Combine kinase inhibition (e.g., p38 MAPK enzymatic assays) with cellular viability tests (MTT assays).

- Structure-activity relationship (SAR) analysis: Compare electronic effects of substituents (e.g., CF3 enhances electrophilicity) to correlate activity trends. For example, SB203580 (a related imidazole) shows EC50 variations (±20%) depending on phosphorylation state detection methods .

Advanced: What strategies optimize crystallographic refinement for imidazole derivatives exhibiting thermal motion or disorder?

Answer:

- Disordered regions: Apply SHELXL restraints (e.g., SIMU/DELU) and partial occupancy modeling. For severe cases, use twin refinement (TWIN/BASF commands).

- Thermal motion: Collect high-resolution data (<1.0 Å) and refine anisotropic displacement parameters. Recent studies achieved reliability factors (R1) <0.05 using these methods .

Basic: What are the recommended storage conditions to maintain the stability of this compound in laboratory settings?

Answer: Store at -20°C under inert atmosphere (argon) in amber glass vials to prevent photodegradation. Stability studies on analogous chlorophenyl-imidazoles show <5% decomposition over 12 months. Avoid aqueous environments (hydrolysis risk) and monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How do electronic effects of the 4-chlorophenyl and trifluoromethyl groups influence the compound's reactivity in cross-coupling reactions?

Answer:

- CF3 group: Strong electron-withdrawing effect increases electrophilicity at C-2, facilitating Suzuki-Miyaura couplings. Use Pd catalysts (e.g., XPhos Pd G3) with aryl boronic acids at 80–100°C.

- 4-Chlorophenyl group: Steric hindrance requires optimized ligand systems (e.g., SPhos) and prolonged reaction times (24–48 hours) for efficient arylation. Yields >60% are achievable with 5 mol% catalyst loading .

Basic: What computational methods are suitable for predicting the electronic properties of this compound?

Answer: Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and Mulliken charges. These predict nucleophilic/electrophilic sites, guiding functionalization strategies. Solvent effects (e.g., polarizable continuum models) improve accuracy for biological activity predictions .

Advanced: How can researchers resolve conflicting crystallographic data on imidazole derivatives with similar substituents?

Answer: Cross-validate using:

- Hirshfeld surface analysis: Quantifies intermolecular interactions (e.g., C–H···F contacts) to distinguish packing motifs.

- Twinned data: Apply twin law matrices in SHELXL to refine overlapping reflections. For example, pseudo-merohedral twinning in phenanthro-imidazoles was resolved with a BASF parameter of 0.25 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.